(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)

Catalog No.
S12975516
CAS No.
M.F
C30H44O4P2
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]di...

Product Name

(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)

IUPAC Name

[4-[5-di(propan-2-yl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane

Molecular Formula

C30H44O4P2

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C30H44O4P2/c1-17(2)35(18(3)4)23-15-13-21-27(33-29(9,10)31-21)25(23)26-24(36(19(5)6)20(7)8)16-14-22-28(26)34-30(11,12)32-22/h13-20H,1-12H3

InChI Key

CXCXGJITZSZQOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=C(C2=C(C=C1)OC(O2)(C)C)C3=C(C=CC4=C3OC(O4)(C)C)P(C(C)C)C(C)C)C(C)C

(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand characterized by its unique bibenzo[d][1,3]dioxole structure. This compound features two diisopropylphosphine moieties attached to a central bibenzo structure, which contributes to its steric and electronic properties. The presence of the tetramethyl groups enhances its solubility and stability in various solvents, making it suitable for catalytic applications in organic synthesis and coordination chemistry .

The compound primarily acts as a bidentate ligand in transition metal complexes. It can coordinate with various metal centers, facilitating reactions such as:

  • Hydroformylation: The addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
  • Cross-coupling reactions: Such as Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds.
  • Catalytic hydrogenation: It can stabilize metal hydrides during the hydrogenation of unsaturated substrates.

The reactivity of the phosphine ligands can be influenced by the steric hindrance provided by the tetramethyl groups and the electronic properties of the diisopropylphosphine units .

While specific biological activity data for (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine) is limited, phosphine ligands are generally known for their potential in medicinal chemistry. They can interact with biological systems through:

  • Metal coordination: Phosphines can form complexes with metal ions that may exhibit anticancer or antimicrobial properties.
  • Enzyme inhibition: Some phosphines have been studied for their ability to inhibit specific enzymes, although detailed studies on this compound are needed.

The synthesis of (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine) typically involves multi-step organic synthesis techniques:

  • Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through coupling reactions involving suitable precursors.
  • Introduction of diisopropylphosphine groups: This is often done via nucleophilic substitution reactions where diisopropylphosphine is reacted with activated halides derived from the bibenzo core.
  • Chiral resolution: If necessary, chiral resolution techniques such as chromatography may be employed to isolate the desired enantiomer.

These methods require careful control of reaction conditions to ensure high yields and purity .

(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine) finds applications in:

  • Catalysis: As a ligand in transition metal-catalyzed reactions for organic synthesis.
  • Material science: In the development of new polymers or materials that require specific electronic or structural properties imparted by phosphine ligands.
  • Pharmaceutical chemistry: Potentially in drug design where metal complexes are used for therapeutic purposes .

Interaction studies involving this compound typically focus on its coordination properties with various transition metals. These studies may include:

  • Nuclear Magnetic Resonance (NMR): To analyze the bonding environment around the phosphorus atom and assess ligand behavior in solution.
  • X-ray crystallography: To determine the geometric arrangement of ligands around metal centers in solid-state complexes.
  • Kinetic studies: To evaluate how this ligand influences reaction rates in catalytic processes.

Such studies help elucidate the mechanisms by which these compounds operate at a molecular level .

Several compounds share structural similarities with (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine), particularly other bidentate phosphine ligands. Here are some notable examples:

Compound NameUnique Features
(R)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)Contains diphenyl instead of diisopropyl groups
(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)Enantiomer with potential different reactivity
(R)-[1,1'-Biphenyl]-2-yl(diphenyl)(methyl)phosphineDifferent backbone structure but similar ligand type
(R)-[1-(Diphenylphosphino)- benzopyran]Incorporates a benzopyran moiety enhancing specificity

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and application potential. The uniqueness of (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine) lies in its specific steric and electronic environment created by the tetramethyl groups and its chiral nature .

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Exact Mass

530.27148388 g/mol

Monoisotopic Mass

530.27148388 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-10

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